Product packaging for 1-(4-Methoxybenzyl)piperidin-2-one(Cat. No.:CAS No. 128773-73-9)

1-(4-Methoxybenzyl)piperidin-2-one

Cat. No.: B147142
CAS No.: 128773-73-9
M. Wt: 219.28 g/mol
InChI Key: QZXXQWFWZJWRSS-UHFFFAOYSA-N
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Description

Structural Classification within the Piperidinone Family

1-(4-Methoxybenzyl)piperidin-2-one belongs to the piperidinone family, a class of six-membered heterocyclic compounds containing a nitrogen atom and a ketone functional group within the ring. Specifically, it is classified as a δ-lactam, which is a cyclic amide where the amide bond is part of a six-membered ring.

The core of the molecule is the piperidin-2-one ring. This structure is substituted at the nitrogen atom (position 1) with a 4-methoxybenzyl group, also known as a para-methoxybenzyl (PMB) group. The presence of the carbonyl group influences the ring's conformation, which typically adopts a non-planar arrangement such as a twisted half-chair to minimize steric strain. This defined stereochemical structure is crucial for its subsequent reactions.

Table 1: Physicochemical Properties of this compound

PropertysortValuesort
CAS Number128773-73-9 bldpharm.com
Molecular FormulaC13H17NO2 bldpharm.comguidechem.com
Molecular Weight219.28 g/mol bldpharm.com
Boiling Point396.627°C at 760 mmHg guidechem.com
Flash Point193.673°C guidechem.com
SMILES CodeO=C1N(CC2=CC=C(OC)C=C2)CCCC1 bldpharm.com

Foundational Role in Synthetic Organic Chemistry and Chemical Methodology Development

The utility of this compound in organic synthesis is twofold: it serves as a valuable synthetic intermediate and as a scaffold for developing new chemical reactions.

A key feature of this compound is the 4-methoxybenzyl (PMB) group attached to the nitrogen. The PMB group is a well-established protecting group for amines, amides, and lactams in multi-step synthesis. researchgate.net It is prized for its stability under a range of reaction conditions, particularly basic ones, while allowing for selective removal when no longer needed. fiveable.me Deprotection, or the cleavage of the PMB group, can be achieved under oxidative conditions, for example, using reagents like dichlorodicyanobenzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), or through hydrogenolysis. researchgate.netchem-station.com This allows chemists to unmask the nitrogen atom at a strategic point in a synthetic sequence to allow for further reactions. fiveable.menih.gov

This compound has proven its value as an early-stage intermediate in the total synthesis of complex natural products. For instance, it is a known precursor in synthetic routes toward febrifugine (B1672321), a quinazoline (B50416) alkaloid recognized for its potent antimalarial activity. nih.gov In these syntheses, the piperidinone structure provides the core framework that is further elaborated to construct the final complex target molecule.

Furthermore, this compound is instrumental in the development of new synthetic methodologies. The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-position) are acidic and can be removed by a strong base to form an enolate. This enolate is a reactive intermediate that can then be reacted with various electrophiles to introduce new functional groups at the C3 position of the piperidinone ring. For example, the enolate of this compound can be hydroxylated to produce 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286), a more functionalized intermediate for the synthesis of febrifugine analogues. This ability to be selectively functionalized makes it a powerful tool for creating libraries of substituted piperidine (B6355638) derivatives, which are prominent structural motifs in many pharmaceuticals. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B147142 1-(4-Methoxybenzyl)piperidin-2-one CAS No. 128773-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXXQWFWZJWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467727
Record name 1-(4-methoxybenzyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128773-73-9
Record name 1-[(4-Methoxyphenyl)methyl]-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128773-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxybenzyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 1 4 Methoxybenzyl Piperidin 2 One and Its Direct Derivatives

Synthesis of Core Piperidinone Scaffolds Bearing the 4-Methoxybenzyl Moiety

The construction of the fundamental 1-(4-methoxybenzyl)piperidin-2-one structure can be achieved through several synthetic routes, primarily involving the formation of the piperidinone ring either by N-alkylation of a pre-existing piperidin-2-one or by cyclization of an acyclic precursor.

N-Alkylation Approaches to Piperidinone Systems

A direct and common method for the synthesis of this compound is the N-alkylation of piperidin-2-one (also known as δ-valerolactam). This reaction typically involves the deprotonation of the lactam nitrogen followed by nucleophilic attack on a suitable 4-methoxybenzyl halide.

A general procedure for this transformation involves treating piperidin-2-one with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting anion then reacts with 4-methoxybenzyl chloride or bromide to yield the desired product. The choice of base and solvent can be crucial for optimizing the reaction yield and minimizing side products. For instance, the use of a milder base like K2CO3 in acetonitrile can be effective and offers a greener approach to this class of compounds. designer-drug.com

While direct alkylation is a primary method, an alternative approach involves reductive amination. This would entail the reaction of piperidin-2-one with 4-methoxybenzaldehyde (B44291) in the presence of a reducing agent.

Cyclization Reactions to Form the this compound Ring

An alternative to N-alkylation is the construction of the piperidinone ring from acyclic precursors already containing the 4-methoxybenzyl group. These methods often provide a high degree of control over the substitution pattern of the resulting heterocyclic ring.

One such strategy is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester, such as an N-(4-methoxybenzyl) derivative of a substituted pimelic acid ester, to form a β-keto ester, which can then be hydrolyzed and decarboxylated to afford the desired piperidinone. This classical approach, however, can be hampered by issues such as the need for a large excess of reagents and challenging product isolation. designer-drug.com

A more contemporary and atom-economical approach is the aza-Michael addition. This reaction can involve the conjugate addition of N-(4-methoxybenzyl)amine to an appropriate α,β-unsaturated ester or related Michael acceptor. Subsequent intramolecular cyclization would then furnish the this compound ring. This method is often favored for its efficiency and milder reaction conditions.

Furthermore, cyclization of N-(4-methoxybenzyl)-5-halopentanamides can be induced under basic conditions to yield the target lactam. Another route involves the cyclization of amino acid derivatives. For example, a suitably protected N-(4-methoxybenzyl) derivative of 5-aminopentanoic acid can be cyclized using standard peptide coupling reagents or by thermal dehydration to form the lactam ring. frontiersin.org

Targeted Functionalization for Derivative Synthesis

Once the this compound scaffold is in hand, it can be further modified to generate a variety of derivatives with potential biological applications. This includes the introduction of additional functional groups on the piperidinone ring.

Synthesis of Substituted 1-(4-Methoxybenzyl)piperidin-2,x-diones

The synthesis of dione (B5365651) derivatives of this compound introduces additional carbonyl functionality, which can serve as a handle for further synthetic transformations or contribute directly to the biological activity of the molecule.

For the synthesis of 1-(4-methoxybenzyl)piperidine-2,3-dione , a plausible route involves the oxidation of the α-carbon of this compound. This can be achieved using various oxidizing agents. A documented method for the α-hydroxylation of a similar lactam, which could be a precursor to the dione, involves the use of (+)-camphorsulfonyloxaziridine. nih.gov Subsequent oxidation of the resulting hydroxyl group would yield the desired 2,3-dione. The existence of this compound is supported by its availability from chemical suppliers. chemicalbook.com

The synthesis of 1-(4-methoxybenzyl)piperidine-2,4-dione has been reported, and the compound is commercially available. sigmaaldrich.comsigmaaldrich.com Synthetic strategies towards 4-piperidones often involve the cyclization of β-aminopropionic acid derivatives with acetoacetic esters or the Dieckmann condensation of aminodiacetic esters. dtic.mil Adapting these methods to precursors bearing the N-(4-methoxybenzyl) group would be a viable route.

Regarding 1-(4-methoxybenzyl)piperidine-2,6-diones , a general and effective method for the synthesis of N-substituted piperidine-2,6-diones involves the reaction of glutaric anhydride (B1165640) with a primary amine, in this case, 4-methoxybenzylamine. researchgate.net The resulting glutaramic acid can then be cyclized, for example, by treatment with a dehydrating agent like 1,1'-carbonyldiimidazole, to afford the desired dione. researchgate.net The synthesis of 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (B8191502) has also been documented, indicating that the core dione structure is accessible for further functionalization. bldpharm.combldpharm.com

A summary of some synthesized dione derivatives is presented in the table below.

Derivative NameSynthesis HighlightsReference
3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286)Synthesized via hydroxylation of the enolate of this compound using (+)-camphorsulfonyloxaziridine. nih.gov
1-(4-Methoxybenzyl)piperidine-2,4-dioneCommercially available, suggesting established synthetic routes. sigmaaldrich.comsigmaaldrich.com
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dioneCommercially available, indicating its synthesis has been achieved. bldpharm.combldpharm.com

Formation of this compound from Related Piperidine (B6355638) Structures

The target lactam can also be synthesized from other functionalized piperidine precursors. A key transformation in this regard is the oxidation of a piperidine to a piperidin-2-one.

For instance, the oxidation of a suitably substituted 1-(4-methoxybenzyl)piperidine (B5750639) can lead to the formation of the corresponding lactam. A reported method for a similar transformation involves the use of bromine in acetic acid to oxidize an enantiopure piperidine to the corresponding piperidin-2-one. researchgate.net This method could potentially be applied to 1-(4-methoxybenzyl)piperidine.

Another approach involves the functionalization of a pre-formed piperidine ring. For example, rhodium-catalyzed C-H insertion reactions have been utilized for the synthesis of positional analogues of other piperidine-containing compounds, demonstrating the feasibility of introducing functionality at specific positions of the piperidine ring which could then be converted to a carbonyl group. nih.gov More recent methods have focused on the transition-metal-free multiple functionalization of piperidines to afford substituted 2-piperidones. researchgate.net These advanced strategies could provide access to this compound from a 1-(4-methoxybenzyl)piperidine precursor.

Advanced Chemical Reactivity and Transformations of 1 4 Methoxybenzyl Piperidin 2 One

Reactions Involving the Piperidinone Carbonyl Group

The carbonyl group within the piperidinone ring is a key site for nucleophilic attack and related transformations. One of the significant reactions is the conversion of the carbonyl oxygen to a sulfur atom.

The transformation of the carbonyl group of an amide or lactam to a thiocarbonyl group is a fundamental reaction in organic synthesis, often accomplished using Lawesson's reagent (LR). beilstein-journals.org This process, known as thionation, converts 1-(4-methoxybenzyl)piperidin-2-one into its corresponding thiolactam, 1-(4-methoxybenzyl)piperidin-2-thione.

The reaction typically involves heating the lactam with Lawesson's reagent in an anhydrous, non-polar solvent such as toluene. beilstein-journals.org The mechanism proceeds through a four-membered ring intermediate involving the carbonyl oxygen and phosphorus and sulfur atoms of the reagent. Subsequent ring fragmentation leads to the desired thiolactam and a stable phosphorus-oxygen byproduct. beilstein-journals.org While specific studies on this compound are not prevalent, the established reactivity of Lawesson's reagent with lactams provides a reliable protocol for this transformation. The workup procedure for reactions involving Lawesson's reagent can be complex due to byproducts with similar polarity to the desired product; however, methods using agents like ethylene (B1197577) glycol have been developed to simplify purification and avoid chromatography. beilstein-journals.org

Table 1: Thionation of this compound

Reactant Reagent Product Typical Conditions

Alpha-Position Functionalization via Enolate Chemistry

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is amenable to functionalization through the formation of an enolate intermediate. This nucleophilic species is a cornerstone for creating carbon-carbon and carbon-heteroatom bonds.

An enolate is formed by deprotonating the α-carbon using a strong, non-nucleophilic base. masterorganicchemistry.com Due to the electron-withdrawing nature of the carbonyl group, the α-protons are acidic enough to be removed. For amides and lactams, which are less acidic than ketones, very strong bases are required to achieve complete conversion to the enolate. youtube.comlibretexts.org

In the case of this compound, the enolate can be effectively generated using lithium hexamethyldisilazide (LiHMDS). nih.gov A typical procedure involves treating a solution of the lactam in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) with LiHMDS at low temperatures, such as -70 °C, to ensure kinetic control and minimize side reactions. nih.gov The resulting lithium enolate is a potent nucleophile that can react with various electrophiles, primarily at the α-carbon, allowing for alkylation, acylation, and hydroxylation reactions. masterorganicchemistry.commnstate.edu

The enolate of this compound can be hydroxylated to introduce a hydroxyl group at the C-3 position. This reaction has been investigated in the context of synthesizing febrifugine (B1672321) analogues, which possess antimalarial activity. nih.gov

An attempted asymmetric hydroxylation was performed by reacting the lithium enolate of this compound with an electrophilic oxygen source, (+)-camphorsulfonyloxaziridine. nih.gov This chiral oxaziridine (B8769555) is designed to deliver an oxygen atom stereoselectively to a prochiral enolate. drexel.eduuwindsor.ca The reaction was conducted by adding the oxaziridine to the pre-formed enolate solution at temperatures between -70 and -60 °C and stirring for an extended period. nih.gov This process yielded the desired product, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286). However, analysis revealed that partial racemization had occurred, and the resulting crystals were racemic. nih.gov This outcome highlights the challenges in achieving high stereocontrol in the hydroxylation of this specific lactam enolate under these conditions.

Table 2: Asymmetric Hydroxylation of this compound Enolate

Substrate Base Electrophile Product Reaction Conditions

Stereoselective Transformations on the Piperidine (B6355638) Ring

Introducing substituents onto the piperidine ring with specific stereochemistry is crucial for creating structurally defined molecules, often for pharmaceutical applications.

The introduction of a hydroxyl group at the C-3 position of this compound is a key transformation that alters the molecule's structure and properties. As detailed in the asymmetric hydroxylation of its enolate, this is achieved by reacting the lactam with a strong base followed by an electrophilic hydroxylating agent. nih.gov

The product of this reaction, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one, features a new stereocenter. X-ray crystallographic analysis of the racemic product shows that the piperidine ring adopts a twisted half-chair conformation, a deviation from a standard chair due to the influence of the C-2 carbonyl group. nih.gov In the crystal structure, the molecules form inversion dimers through strong O-H···O hydrogen bonds between the newly introduced hydroxyl group and the carbonyl oxygen of an adjacent molecule. nih.gov This transformation serves as a foundational step for building more complex molecular architectures, such as intermediates for the total synthesis of alkaloids like febrifugine. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Lawesson's Reagent
1-(4-Methoxybenzyl)piperidin-2-thione
Toluene
Ethylene glycol
Lithium hexamethyldisilazide (LiHMDS)
n-Butyllithium
Hexamethyldisilazane
Tetrahydrofuran (THF)
(+)-Camphorsulfonyloxaziridine
3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one

Addition of Carbon-Carbon Bonds (e.g., Alkyl and Alkenyl Group Introduction)

The introduction of new carbon-carbon bonds to the this compound scaffold typically occurs at the C-3 position, which is alpha (α) to the carbonyl group. This transformation is generally achieved by generating an enolate or a similar nucleophilic species, which then reacts with a carbon-based electrophile.

The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form the corresponding enolate. This enolate is a potent nucleophile that can readily participate in substitution reactions with alkyl halides or other electrophiles. This method allows for the stereoselective introduction of substituents, which is crucial in the synthesis of complex target molecules. Alkylation experiments on related 1-substituted-4-piperidones have been described, highlighting the utility of this approach for creating more complex piperidine frameworks. rsc.orgnih.gov

The Michael reaction, or conjugate addition, represents another important strategy for C-C bond formation, where a nucleophile adds to an α,β-unsaturated carbonyl compound. dalalinstitute.comlibretexts.org While the parent molecule is saturated, derivatives can be synthesized to incorporate unsaturation, thereby opening pathways for conjugate additions.

Table 1: Examples of C-C Bond Forming Reactions on Piperidinone Systems

ReactantReagents/ConditionsProduct TypeDescription
This compound1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)3-Alkyl-1-(4-methoxybenzyl)piperidin-2-oneThe α-carbon is deprotonated to form an enolate, which then undergoes nucleophilic substitution with an alkyl halide to introduce an alkyl group. rsc.org
This compound1. Strong Base (e.g., LDA) 2. Alkenyl Halide (R₂C=CR-X)3-Alkenyl-1-(4-methoxybenzyl)piperidin-2-oneSimilar to alkylation, this reaction introduces an alkenyl group at the α-position via an enolate intermediate.

Oxidation Reactions within the Piperidinone Ring

Oxidation reactions targeting the piperidinone ring itself can lead to valuable functionalized products. These reactions often focus on the carbon atoms alpha to the nitrogen or carbonyl group.

One notable transformation is the oxidation of enantiopure piperidine compounds using bromine in acetic acid. This reaction has been shown to generate α,α-dibromo lactams, such as (R)-3,3-dibromo-1-(2-hydroxy-1-phenylethyl)piperidin-2-one, from the corresponding piperidine derivative. researchgate.net This indicates that the C-3 position of the this compound ring is susceptible to oxidative halogenation.

Furthermore, the oxidation of N-protected piperidines can generate N-acyliminium ions as reactive intermediates. nih.gov These electrophilic species can then be trapped by various nucleophiles, allowing for the introduction of functionality at the α-position to the nitrogen. Reagents like diacetoxyiodobenzene (B1259982) in the presence of a nucleophilic source can facilitate such transformations. nih.gov

Table 2: Ring-Specific Oxidation Reactions

ReactantReagents/ConditionsProduct TypeDescription
Piperidine DerivativeBromine (Br₂) in Acetic Acid3,3-Dibromopiperidin-2-oneOxidative bromination occurs at the C-3 position, yielding a gem-dibrominated lactam. researchgate.net
N-protected PiperidineIodine(III) reagents (e.g., PhI(OAc)₂) / TMSN₃α-Azido PiperidineDirect chemical oxidation leads to azidonation at the carbon alpha to the nitrogen, forming a precursor to an N-acyliminium ion. nih.gov

General Synthetic Modifications

Beyond the specific reactions targeting the piperidinone ring, the compound can undergo a range of general modifications, including oxidation, reduction, and substitution reactions that affect different parts of the molecule.

Oxidation Reactions (General)

A significant general oxidation reaction for this compound involves the cleavage of the N-benzyl group. The p-methoxybenzyl (PMB) group is a widely used protecting group for amines precisely because it can be removed under oxidative conditions that leave other functional groups intact. wikipedia.org Common reagents for this deprotection include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). wikipedia.org This reaction is highly valuable as it liberates the secondary amine of the piperidin-2-one core, allowing for further derivatization at the nitrogen atom.

Table 3: General Oxidation Reactions

ReactantReagents/ConditionsProductDescription
This compoundDDQ or CANPiperidin-2-oneOxidative cleavage of the p-methoxybenzyl (PMB) protecting group from the nitrogen atom. wikipedia.org

Reduction Reactions (General)

Reduction reactions offer another avenue for modifying the this compound structure. The most prominent reduction involves the lactam (amide) carbonyl group.

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the amide functionality to an amine. wikipedia.orgdalalinstitute.com This transformation converts this compound into its corresponding fully reduced piperidine derivative, 1-(4-methoxybenzyl)piperidine (B5750639). This reaction is fundamental for converting lactam intermediates into their corresponding cyclic amine structures, which are prevalent in many biologically active compounds. mdpi.comorganic-chemistry.org

Table 4: General Reduction Reactions

ReactantReagents/ConditionsProductDescription
This compoundLithium Aluminum Hydride (LiAlH₄)1-(4-Methoxybenzyl)piperidineComplete reduction of the lactam carbonyl group to a methylene (B1212753) group, yielding the corresponding piperidine. wikipedia.orgdalalinstitute.com

Substitution Reactions (General)

Substitution reactions can occur at several sites on the molecule. The synthesis of the title compound itself is often achieved via a nucleophilic substitution reaction, where piperidin-2-one acts as a nucleophile to displace a leaving group from 4-methoxybenzyl chloride or a similar electrophile. chemicalforums.com

Another important class of substitution reactions is electrophilic aromatic substitution on the electron-rich 4-methoxybenzyl ring. The methoxy (B1213986) group is a strong activating group and directs incoming electrophiles to the ortho positions (C-3 and C-5) relative to the benzyl (B1604629) methylene bridge. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed at these positions under appropriate conditions.

Finally, as detailed in section 3.3.2, substitution at the α-carbon (C-3) of the piperidinone ring via an enolate intermediate is a key strategy for introducing alkyl, alkenyl, or other functional groups. rsc.orgnih.gov

Table 5: General Substitution Reactions

Reaction TypeReactantsReagents/ConditionsProduct TypeDescription
N-AlkylationPiperidin-2-one + 4-Methoxybenzyl ChlorideBase (e.g., K₂CO₃, DIPEA), Solvent (e.g., DCM, EtOH)This compoundNucleophilic substitution where the nitrogen of the lactam displaces the chloride to form the title compound. chemicalforums.com
Electrophilic Aromatic SubstitutionThis compoundElectrophile (e.g., HNO₃/H₂SO₄)1-(3-Nitro-4-methoxybenzyl)piperidin-2-oneSubstitution on the aromatic ring, directed by the activating methoxy group primarily to the ortho position.
α-Carbon SubstitutionThis compound1. Base (e.g., LDA) 2. Electrophile (E⁺)3-Substituted-1-(4-methoxybenzyl)piperidin-2-oneFormation of an enolate followed by reaction with an electrophile to substitute the C-3 position. rsc.org

Strategic Applications of 1 4 Methoxybenzyl Piperidin 2 One As a Key Synthetic Intermediate

A Pivotal Precursor in the Total Synthesis of Natural Products

The structural backbone of 1-(4-methoxybenzyl)piperidin-2-one is a recurring motif in a variety of biologically active natural products, particularly complex alkaloids. The presence of the p-methoxybenzyl (PMB) group is crucial, serving as a reliable protecting group for the piperidine (B6355638) nitrogen. This protection is essential to prevent unwanted side reactions while other parts of the molecule undergo chemical transformations. The PMB group is known for its stability under a range of reaction conditions and can be selectively removed later in the synthetic sequence.

Febrifugine (B1672321) and its Analogues

Febrifugine, a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, is renowned for its potent antimalarial properties. wikipedia.orgresearchgate.net The total synthesis of febrifugine and its analogues, such as halofuginone, is a significant area of research aimed at developing new and more effective antimalarial agents. wikipedia.orgresearchgate.net These molecules are characterized by a 2,3-disubstituted piperidine ring connected to a quinazolinone moiety. nih.govnih.gov

In the multi-step synthesis of these complex molecules, a protected piperidone derivative is a critical intermediate. While various synthetic routes exist, the use of a precursor like this compound offers a strategic advantage. The PMB group effectively shields the nitrogen atom, allowing for precise chemical modifications at other positions of the piperidine ring, which are necessary to build the correct stereochemistry and introduce the required functional groups for the final product. wikipedia.orgnih.gov After the core piperidine structure is assembled, the PMB group can be cleaved to allow for the final coupling with the quinazolinone component.

Pumiliotoxins and Related Alkaloids

The pumiliotoxins are a class of toxic alkaloids found in the skin secretions of poison frogs, exhibiting significant neurological activity. nih.govnih.gov Their intricate bicyclic structures, which include a substituted piperidine or indolizidine core, make them challenging targets for total synthesis. The synthesis of pumiliotoxins often relies on the construction of a highly functionalized piperidine ring as a key step.

In this context, this compound serves as an ideal starting point. The lactam functionality provides a handle for various chemical transformations, including reductions and ring-opening reactions, to generate different piperidine-based intermediates. The PMB protecting group ensures that the nitrogen atom remains unreactive during these transformations. This allows chemists to focus on building the complex carbon skeleton of the pumiliotoxin alkaloids with high precision and control.

Contribution to the Synthesis of Complex Heterocyclic Systems

The reactivity of the lactam ring in this compound makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic systems. The ability to selectively cleave the amide bond or to use the carbonyl group and the adjacent methylene (B1212753) group in condensation reactions opens up numerous possibilities for constructing novel molecular frameworks.

For instance, the ring-opening of the lactam can lead to linear amino acids, which can then be used in the synthesis of other cyclic structures. Furthermore, the carbonyl group of the lactam can participate in reactions such as the Wittig reaction or aldol (B89426) condensations to introduce new substituents and build fused ring systems. The PMB-protected nitrogen ensures that these reactions proceed smoothly without interference from the amine functionality. This versatility has been exploited in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Role in Developing Novel Synthetic Methodologies for Piperidine-Based Compounds

The use of this compound has been instrumental in the development of new synthetic methodologies for preparing substituted piperidines. The p-methoxybenzyl (PMB) group is a well-established protecting group for amines due to its stability and the multiple methods available for its removal. wikipedia.orgcommonorganicchemistry.comchem-station.com

The strategic application of the PMB group in this compound allows for a range of synthetic transformations that would otherwise be difficult to achieve. For example, the protection of the nitrogen enables the use of strong bases and nucleophiles to functionalize the carbon skeleton of the piperidine ring. Once the desired modifications are in place, the PMB group can be efficiently removed under various conditions, such as through oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or by treatment with a strong acid like trifluoroacetic acid (TFA). commonorganicchemistry.comchem-station.com

This protect-transform-deprotect strategy is a cornerstone of modern organic synthesis, and this compound is a prime example of a reagent that facilitates this approach for the construction of piperidine-containing molecules. The development of these methodologies is crucial for the efficient and selective synthesis of new drug candidates and other functional molecules.

Computational Chemistry and Spectroscopic Characterization in the Analysis of 1 4 Methoxybenzyl Piperidin 2 One

Molecular Conformation and Stereochemical Analysis

The conformation of the 1-(4-methoxybenzyl)piperidin-2-one framework is characterized by the specific spatial arrangement of its constituent rings and substituent groups. Analysis of closely related structures, such as 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286), which is prepared from the parent compound, offers significant insights into its conformational preferences. nih.gov

The six-membered piperidine (B6355638) ring is a common motif in many organic compounds, typically adopting a stable chair conformation. However, in the case of piperidin-2-one derivatives, the presence of an sp²-hybridized carbonyl carbon within the ring system introduces significant conformational strain. nih.gov This leads to a deviation from the ideal chair geometry.

Studies on the crystal structure of 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one reveal that the piperidine ring adopts a twisted half-chair conformation . nih.gov This specific conformation is a direct consequence of the planarizing effect of the carbonyl group, which alters the typical puckering of a cyclohexane (B81311) ring. nih.gov In other substituted piperidone compounds, various conformations such as distorted boat, half-chair, and flattened boat have also been observed, indicating that the ring's geometry is highly sensitive to the nature and position of its substituents. nih.govresearchgate.netresearchgate.net

Dihedral angle analysis provides critical information about the relative orientation of different planar fragments within a molecule. In derivatives of this compound, a key parameter is the angle between the plane of the 4-methoxybenzyl group and the mean plane of the piperidine ring.

In the crystal structure of its 3-hydroxy derivative, the aromatic ring and the piperidine ring are found to be nearly perpendicular to each other. nih.gov This orientation minimizes steric hindrance between the two bulky groups. The specific dihedral angle has been measured and is detailed in the table below.

Table 1: Selected Dihedral Angle for 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one

Planes Involved Dihedral Angle (°)
Aromatic Ring and Piperidine Ring Mean Plane 79.25 (6)

Data sourced from a study on a closely related derivative prepared from this compound. nih.gov

Ring puckering analysis is a computational method used to precisely quantify the shape of a non-planar ring. For the piperidin-2-one ring system, this analysis confirms the conformation suggested by simpler models. Using specialized software like PLATON, the puckering parameters can be calculated from crystallographic data. nih.gov This analysis for 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one substantiates the assignment of a twisted half-chair conformation for the piperidine ring. nih.gov In related piperidone structures, puckering parameters have been used to define half-chair conformations with specific quantitative values for q2, q3, QT, and θ. researchgate.net

Intermolecular Interactions and Crystal Engineering

While this compound itself lacks strong hydrogen bond donors like O-H or N-H groups, its oxygen atoms—one in the carbonyl group and one in the methoxy (B1213986) group—can act as hydrogen bond acceptors. The hydrogen atoms attached to the carbon framework (C-H groups) can serve as weak hydrogen bond donors.

In the crystal structure of the related 3-hydroxy derivative, a network of hydrogen bonds is observed. While the most significant is an O-H···O bond due to the hydroxyl group, weaker but important C-H···O interactions are also present, which link the molecules into a three-dimensional network. nih.gov These C-H···O interactions are expected to be a primary organizing force in the crystal structure of the parent this compound as well.

Table 2: Hydrogen-Bond Geometry in a Derivative of this compound

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
C6—H6B···O1 0.99 2.43 3.3142 (17) 148
C14—H14B···O2 0.98 2.52 3.449 (2) 158

Data adapted from a study on 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one. The C-H···O interactions are relevant to the parent compound's crystal packing. nih.gov

Beyond conventional hydrogen bonds, a variety of weaker non-covalent interactions contribute to the stability of the crystal lattice.

C-H···O Interactions : As detailed in the section above, these interactions play a significant role in the crystal packing of this compound and its derivatives, forming extensive networks. nih.gov

C-H···S Contacts : Although not present in this compound, it is noteworthy that in related heterocyclic compounds containing sulfur, weak C-H···S hydrogen bonds can also play a role in stabilizing the molecular structure. nih.gov This highlights the diverse range of weak interactions that are considered in the field of crystal engineering.

These varied non-covalent forces collectively dictate the precise three-dimensional arrangement of the molecules in the solid state, influencing the material's physical properties.

Theoretical Studies and Quantum Chemical Calculations

Computational studies, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic nature of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are instrumental in elucidating the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) transitions, as well as the molecular electrostatic potential (MEP).

HOMO-LUMO Transitions: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. aimspress.com For related compounds, this energy gap has been calculated to be around 4.01 eV. malayajournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org Analysis of these frontier orbitals reveals that charge transfer occurs within the molecule. malayajournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. malayajournal.org In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich and susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor and susceptible to nucleophilic attack). Green regions denote neutral potential. malayajournal.org For similar structures, oxygen atoms often exhibit a negative potential, making them electrophilic regions. malayajournal.org

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure indicate a departure from a localized bonding picture. wikipedia.orguni-muenchen.de

Weak occupancies of valence antibonding orbitals signal these delocalization effects. wikipedia.org NBO analysis can identify significant hyperconjugative interactions that contribute to the molecule's stability. For instance, in related structures, π(C-C) → π*(C-C) transitions have been shown to have stabilization energies of around 20.74 kJ/mol. researchgate.net

Spectroscopic Data Correlation with Computational Models

Computational models are used to predict spectroscopic data, which can then be compared with experimental results to validate the theoretical approach.

FT-IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT methods, such as B3LYP, and are often scaled to better match the experimental FT-IR spectra. scirp.org The potential energy distribution (PED) analysis is used to make definitive assignments of the vibrational modes. nih.gov There is generally good agreement between the calculated and experimental vibrational frequencies for characteristic functional groups. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, including the absorption wavelength (λmax), excitation energies, and oscillator strengths. scirp.org These calculated values are then compared with the experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. nih.gov

Table 1: Calculated and Experimental Spectroscopic Data for Related Compounds
Spectroscopic TechniqueCalculated ValueExperimental ValueReference
FT-IR (C=O stretch)1725 cm⁻¹ (B3LYP)1713 cm⁻¹ scielo.org.za
FT-IR (C-N stretch)1327 cm⁻¹ (B3LYP)1345 cm⁻¹ scielo.org.za
UV-Vis (λmax)VariesVaries nih.gov

Frontier Molecular Orbital (FMO) Analysis

FMO analysis focuses on the HOMO and LUMO, which are crucial for understanding a molecule's reactivity. youtube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap provides insights into the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally indicates higher reactivity. aimspress.com

Table 2: Frontier Molecular Orbital Energies for a Related Compound
Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap4.0106
Data from a related imidazole (B134444) compound for illustrative purposes. malayajournal.org

Future Directions in Research on 1 4 Methoxybenzyl Piperidin 2 One

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing 1-(4-Methoxybenzyl)piperidin-2-one and its derivatives is a key area of future research. Current methodologies, while effective, often rely on traditional organic synthesis techniques that may involve harsh reagents, multiple steps, and the generation of significant waste. The principles of green chemistry are increasingly guiding the development of new synthetic protocols.

Future efforts will likely focus on:

Catalytic Systems: The exploration of novel catalysts, including those based on abundant and less toxic first-row transition metals, could lead to more efficient and selective syntheses. researchgate.net The development of reusable heterogeneous catalysts, such as zinc-based nanocrystals, also presents a promising avenue for sustainable production. rsc.org

One-Pot Reactions: Designing multi-component reactions where several bonds are formed in a single operation can significantly improve efficiency by reducing the number of purification steps and minimizing solvent usage.

Alternative Reaction Media: The use of greener solvents, such as deep eutectic solvents (DES) like glucose-urea, has shown promise in the synthesis of related piperidin-4-one derivatives and could be adapted for this compound. asianpubs.orgresearchgate.net Water-driven synthetic protocols are also gaining traction as a sustainable alternative. rsc.org

Flow Chemistry: Continuous flow technologies offer advantages in terms of scalability, safety, and process control, making them an attractive option for the industrial-scale synthesis of this compound. researchgate.net

A comparative look at different synthetic approaches for related piperidone scaffolds highlights the ongoing evolution in this field:

Synthetic ApproachKey FeaturesPotential Advantages
Mannich Reaction Condensation of an aldehyde, an amine, and a ketone. biomedpharmajournal.orgWell-established, versatile for creating substituted piperidones.
Aza-Michael Addition Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. acs.orgEfficient for the formation of the piperidone ring.
Dieckmann Condensation Intramolecular cyclization of a diester to form a β-keto ester. dtic.milUseful for constructing the core piperidone ring system.
Gold-Catalyzed Cyclization Intramolecular cyclization of N-homopropargyl amides. nih.govOffers a modular and flexible route to piperidin-4-ols, which can be oxidized to piperidin-4-ones.

Exploration of Novel Reaction Pathways and Catalytic Transformations

Beyond improving its synthesis, researchers are keen to uncover new chemical transformations of this compound. Its lactam functionality and the presence of the methoxybenzyl group provide multiple sites for chemical modification, opening doors to a wide array of derivatives with potentially interesting properties.

Future research in this area may involve:

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidinone ring would provide a highly atom-economical way to introduce new substituents and build molecular complexity.

Ring-Opening and Ring-Expansion Reactions: Investigating conditions that promote the opening of the lactam ring or its expansion to larger heterocyclic systems could lead to the discovery of novel molecular scaffolds.

Catalytic Asymmetric Transformations: The development of catalytic methods to introduce chirality into the piperidinone ring is of significant interest, particularly for applications in medicinal chemistry.

Photocatalysis and Electrocatalysis: These emerging fields in organic synthesis could offer new and unique ways to activate and transform this compound, potentially leading to reaction pathways that are not accessible through traditional thermal methods.

Advanced Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a major focus in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. rsc.org Future research on this compound will undoubtedly place a strong emphasis on the development of advanced stereoselective synthetic methods.

Promising strategies include:

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a well-established strategy. ucl.ac.uk

Asymmetric Catalysis: The development of chiral catalysts that can facilitate enantioselective reactions is a highly sought-after goal. This includes the use of chiral phosphines in palladium-catalyzed reactions and the application of organocatalysts. dicp.ac.cnnih.gov

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer in high enantiomeric purity. rsc.org

Enzymatic Resolutions: Biocatalysts, such as enzymes, can exhibit high stereoselectivity and are increasingly being used for the synthesis of chiral compounds under mild and sustainable conditions. rsc.org

Recent advancements in the asymmetric synthesis of related piperidine and piperazinone structures provide a glimpse into the potential methodologies that could be applied to this compound:

MethodCatalyst/ReagentKey TransformationEnantioselectivity
Asymmetric HydrogenationPalladium-based catalystHydrogenation of pyrazin-2-ols to chiral piperazin-2-onesUp to 90% ee dicp.ac.cn
Reductive CouplingNickel-catalyzed with chiral Bilm ligandCoupling of Csp2-hybridized organohalides and 3-chloro-δ-lactamsHigh enantioselectivity acs.org
Asymmetric Alkylations-BuLi with a chiral auxiliaryAlkylation of N-protected piperidin-2-oneHigh diastereomeric excess researchgate.net

Integration into Diversified Retrosynthetic Strategies for Complex Molecules

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules by breaking them down into simpler, commercially available starting materials. amazonaws.comyoutube.comslideshare.net The structural features of this compound make it an attractive building block for the synthesis of more complex natural products and pharmaceutical agents.

The 4-methoxybenzyl (PMB) group is a common protecting group for nitrogen atoms in organic synthesis. wikipedia.org It is stable to a wide range of reaction conditions but can be readily removed, making this compound a useful intermediate for the synthesis of N-unsubstituted piperidinones. This allows for the subsequent introduction of various substituents at the nitrogen atom, further diversifying the accessible molecular space.

Future research will likely see the integration of this compound into retrosynthetic strategies for:

Alkaloids: Many biologically active alkaloids contain a piperidine ring, and this compound could serve as a key starting material for their total synthesis.

Peptidomimetics: The piperidin-2-one scaffold can be used as a constrained dipeptide isostere in the design of peptidomimetics with improved pharmacological properties.

Drug Discovery: The ability to readily modify the structure of this compound makes it a valuable template for the generation of compound libraries for high-throughput screening in drug discovery programs.

The development of modular synthetic approaches, where different fragments can be easily combined, will be crucial for maximizing the utility of this compound in complex molecule synthesis. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxybenzyl)piperidin-2-one, and how can purity be optimized?

Methodological Answer: A two-step approach is commonly employed:

  • Step 1: Alkylation of piperidin-2-one with 4-methoxybenzyl chloride under basic conditions (e.g., K2_2CO3_3 in DMF).
  • Step 2: Purification via flash column chromatography (SiO2_2, gradient elution with ethyl acetate/petroleum ether) to achieve >95% purity . Key validation includes LC-MS for molecular weight confirmation and 1^1H NMR to assess regioselectivity.

Q. How can the crystal structure of this compound derivatives be resolved?

Methodological Answer:

  • Use single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement via SHELXL (SHELX-2018/3) with full-matrix least-squares on F2F^2. For example, a related compound (3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one) crystallized in a monoclinic P21/cP2_1/c system with a=12.980(3)a = 12.980(3) Å, b=7.6143(17)b = 7.6143(17) Å, c=12.189(3)c = 12.189(3) Å, and β = 90.497(5)° .
  • Validate refinement quality using R1R_1 (<0.05) and wR2wR_2 (<0.15) indices .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Confirm substitution patterns (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm, piperidinone carbonyl at ~170 ppm).
  • IR Spectroscopy: Identify lactam C=O stretching (~1650–1700 cm1^{-1}) and aromatic C-H vibrations.
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C13_{13}H15_{15}NO2_2 requires m/z 217.1103) .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data for this compound be resolved?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G(d)) to predict bond lengths/angles. Compare with SC-XRD data (e.g., C=O bond length ~1.22 Å experimentally vs. 1.24 Å computationally).
  • Use software like WinGX or ORTEP to visualize anisotropic displacement ellipsoids and assess thermal motion effects .
  • Cross-validate with solid-state NMR to resolve dynamic vs. static disorder .

Q. What strategies are effective for studying the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the benzyl ring) and test bioactivity (e.g., enzyme inhibition assays).
  • Molecular Docking: Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs).
  • Metabolic Stability: Assess microsomal half-life using HPLC (C18 column, mobile phase: methanol/buffer pH 4.6 at 65:35) .

Q. How can conflicting solubility data for this compound in polar solvents be addressed?

Methodological Answer:

  • Perform phase-solubility diagrams in solvents like DMSO, methanol, and water.
  • Use Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity (δD_D, δP_P, δH_H).
  • Validate with dynamic light scattering (DLS) to detect aggregation below saturation thresholds .

Q. What experimental approaches mitigate racemization during chiral separation of derivatives?

Methodological Answer:

  • Chiral Stationary Phase (CSP) HPLC: Use columns like Chiralpak IA-3 (n-hexane/ethanol 80:20, 1 mL/min) for enantiomeric resolution.
  • Circular Dichroism (CD): Monitor optical activity post-separation to confirm enantiopurity.
  • Kinetic Resolution: Optimize reaction conditions (e.g., low temperature, enzyme-catalyzed acylations) to suppress racemization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results in cell-based assays?

Methodological Answer:

  • Dose-Response Curves: Ensure IC50_{50} values are calculated across ≥5 concentrations (e.g., 0.1–100 µM).
  • Control Experiments: Rule out solvent toxicity (e.g., DMSO ≤0.1%).
  • Mechanistic Studies: Combine with apoptosis assays (Annexin V/PI staining) and ROS detection to clarify mode of action .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis/purification steps.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (CAS 41661-47-6 analogs ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.